2-Ethynylcyclopentanol

Description

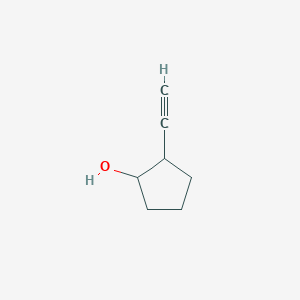

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZIIUSKYKGRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400106 | |

| Record name | 2-Ethynylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887978-40-7 | |

| Record name | 2-Ethynylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynylcyclopentanol and Its Derivatives

Established Synthetic Pathways to 2-Ethynylcyclopentanol

The creation of this compound can be approached through various synthetic strategies. While direct methods are often preferred for their efficiency, pathways involving vinyl silane (B1218182) precursors offer alternative routes that can be advantageous in certain synthetic contexts.

Synthesis from Vinyl Silane Precursors

An indirect, multi-step approach to this compound can be envisioned starting from a vinyl silane precursor. This pathway, while not a direct synthesis, leverages the versatility of vinyl silanes in organic synthesis. A plausible, though not specifically documented for this molecule, route involves the conversion of a vinyl group to an alkyne.

Recent advancements have demonstrated a one-pot process for the transformation of terminal alkenes into terminal alkynes, proceeding through a vinyl silane intermediate. acs.org This methodology could hypothetically be adapted for the synthesis of this compound, starting from vinylcyclopentanol. The proposed two-step sequence is as follows:

Ruthenium-Catalyzed Dehydrogenative Hydrosilylation: The initial step involves the reaction of vinylcyclopentanol with a hydrosilane in the presence of a ruthenium catalyst. This reaction would yield a silylated cyclopentanol (B49286) derivative.

Oxidative Dehydrogenation: The intermediate vinyl silane is then subjected to an oxidative dehydrogenative reaction. This step, facilitated by reagents such as iodosobenzene (B1197198) (PhIO) in the presence of a Lewis acid like boron trifluoride (BF₃), would convert the vinyl silane into the desired ethynyl (B1212043) group, yielding this compound. acs.org

While this method provides a potential pathway from a vinyl precursor, its application to the synthesis of this compound would require experimental validation and optimization.

Other Direct Synthesis Approaches

A more common and direct method for the synthesis of this compound is the ethynylation of cyclopentanone (B42830). This is a standard and widely used transformation in organic chemistry that involves the nucleophilic addition of an acetylide anion to a ketone.

The general procedure involves the following steps:

Formation of the Acetylide Anion: A strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate a source of acetylene (B1199291), such as acetylene gas or a protected acetylene derivative.

Nucleophilic Addition: The resulting acetylide anion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone.

Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting alkoxide, yielding this compound.

This method is generally high-yielding and provides a straightforward route to the target compound.

| Reaction Step | Reagents and Conditions | Purpose |

| Acetylide Formation | Acetylene, NaNH₂ or n-BuLi in an aprotic solvent (e.g., THF, liquid ammonia) | Generation of the nucleophilic acetylide anion. |

| Nucleophilic Addition | Cyclopentanone, low temperature | Addition of the acetylide to the ketone carbonyl. |

| Protonation | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Neutralization of the alkoxide to form the alcohol. |

Functionalization and Derivatization of the Ethynyl Moiety

The terminal alkyne of this compound is a versatile functional group that can undergo a variety of transformations to create more complex molecular architectures. Catalytic functionalization reactions are particularly powerful tools for this purpose.

Catalytic Functionalization Reactions

Rhodium-catalyzed reactions are prominent in the functionalization of terminal alkynes, enabling the formation of new carbon-carbon and carbon-silicon bonds with high regio- and stereoselectivity.

Silylformylation is a powerful reaction that introduces both a silyl (B83357) group and a formyl group across the alkyne triple bond. While not specifically reported for this compound, rhodium-catalyzed silylformylation of terminal alkynes is a well-established process.

In a typical reaction, this compound would be treated with a hydrosilane and carbon monoxide (CO) in the presence of a rhodium catalyst. The reaction is expected to proceed with high regioselectivity, yielding the β-(Z)-silyl-α,β-unsaturated aldehyde as the major product.

| Reactants | Catalyst System | Expected Major Product |

| This compound, Hydrosilane (e.g., PhMe₂SiH), CO | Rhodium complex (e.g., Rh(acac)(CO)₂) | 3-(Dimethyl(phenyl)silyl)-3-(2-hydroxycyclopentyl)acrylaldehyde |

Silylcarbocyclization (SiCAC) reactions are intramolecular processes that can be used to construct cyclic structures. In the context of this compound, this would require a tethered alkene. However, intermolecular silylcarbocyclization reactions with other unsaturated partners are also possible.

Rhodium and rhodium-cobalt complexes are known to catalyze silylcarbocyclization reactions. acs.org For this compound, an intermolecular reaction with an alkene in the presence of a hydrosilane and a rhodium catalyst could potentially lead to the formation of a silylated cyclopentene (B43876) derivative. The precise outcome would depend on the specific alkene, catalyst, and reaction conditions employed.

| Reaction Type | Reactants | Catalyst System | Potential Product Class |

| Intermolecular SiCAC | This compound, Alkene, Hydrosilane | Rhodium or Rhodium-Cobalt complex | Silylated cyclopentene derivatives |

Copper-Catalyzed Multicomponent Reactions

Copper-catalyzed multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like propargylamides and other derivatives from simple precursors in a single step. These reactions are valued for their high atom economy and ability to rapidly build molecular complexity.

One prominent example is the three-component coupling of imines, acid chlorides, and terminal alkynes, catalyzed by copper(I) iodide (CuI). This method provides a general route to propargylamides, which are significant motifs in various biologically active compounds. The reaction proceeds efficiently without the need for other metal co-catalysts and demonstrates tolerance for a range of functional groups on all three components. The versatility of this reaction is further highlighted by its ability to utilize chloroformates in place of acid chlorides to generate N-carbamate-protected propargylamines. A plausible mechanism involves the formation of a copper acetylide, which then couples with an N-acyliminium salt generated in situ from the imine and acid chloride. rsc.org

Another powerful copper-catalyzed MCR involves the reaction of 2-azidobenzaldehyde (B97285), anthranilamide, and a terminal alkyne to produce quinazolinones functionalized with a 1,2,3-triazole ring. acs.org The reaction is typically catalyzed by CuI in DMSO. The process is thought to begin with the formation of a copper acetylide intermediate, which then reacts with the 2-azidobenzaldehyde to form the triazole nucleus. acs.org This is followed by a condensation reaction with anthranilamide to construct the quinazolinone core. This methodology can be applied to synthesize derivatives where the alkyne component is a propargyl alcohol, directly incorporating the hydroxyl functionality found in this compound. acs.org

The following table illustrates the scope of the copper-catalyzed synthesis of 1,2,3-triazolyl-quinazolinones using various terminal alkynes.

| Entry | Alkyne (R) | Product | Yield (%) |

| 1 | Phenyl | 6a | 75 |

| 2 | 4-Methylphenyl | 6b | 77 |

| 3 | 4-Methoxyphenyl | 6c | 71 |

| 4 | 4-Chlorophenyl | 6d | 68 |

| 5 | 2-Methoxyphenyl | 6f | 42 |

| 6 | 2-Naphthyl | 6h | 63 |

| 7 | n-Butyl (from 1-Hexyne) | 6i | 57 |

| 8 | CH₂OH (from Propargyl alcohol) | 6j | 41 |

Table adapted from data on the synthesis of 2-(1,2,3-Triazoyl) Quinazolinones. acs.org

Other Transition-Metal Catalyzed Transformations

Beyond copper, a variety of other transition metals are effective catalysts for synthesizing and modifying alkynyl carbinols and their derivatives. bohrium.com These methods provide alternative pathways and selectivities for creating carbon-carbon and carbon-heteroatom bonds. bohrium.com

Gold(I) catalysts, for instance, can facilitate a tandem cycloisomerization/hetero-Diels–Alder/ring-opening reaction of enynyl acetates with dialkylazodicarboxylates. This one-pot synthesis produces ring-fused 5-hydrazino-2-cyclopentenone derivatives. researchgate.net The reaction is initiated by a gold(I)-catalyzed rearrangement of a propargyl acetate (B1210297) to form a dienyl acetate intermediate, which is then trapped by the heterodienophile. researchgate.net

Ruthenium catalysts are employed in olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. While typically used for olefins, related ruthenium complexes can also catalyze the hydrostannylation of alkynes, offering unique regiochemical outcomes compared to palladium. nih.govwikipedia.org

Palladium catalysis is widely used in cross-coupling reactions to form C-C bonds. bohrium.com For example, a palladium-catalyzed C-H activation and coupling of indoles with pyrazine (B50134) N-oxide has been used in the synthesis of complex marine natural products. bohrium.com Such strategies could be adapted for the arylation or vinylation of cyclopentanol derivatives.

Radical Group Transfer Reactions

Radical reactions provide a distinct approach for forming carbon-carbon bonds. The hydrostannylation of propargyl alcohols, for example, can proceed through a homolytic (radical) pathway. An Et₃B-initiated radical reaction of γ-unsubstituted propargyl alcohols with dibutylchlorostannane (Bu₂SnClH) at low temperatures yields (Z)-vinylstannanes with high regio- and stereoselectivity. bohrium.comnih.gov This method leverages the generation of a stannyl (B1234572) radical which adds to the alkyne triple bond.

Tributyltin hydride (nBu₃SnH) is a common reagent for mediating radical cyclization reactions. rsc.org These reactions can be used to construct cyclopentane (B165970) rings with multiple substituents, demonstrating the utility of radical processes in synthesizing cyclic structures related to this compound. rsc.org

Additions to the Alkynyl Triple Bond

The electron-rich triple bond of this compound is susceptible to various addition reactions, allowing for the introduction of new functional groups and the creation of vinyl derivatives.

Hydrostannylation involves the addition of a tin hydride (Sn-H) across the triple bond to form a vinylstannane. acs.org This reaction is a highly atom-economical method for creating versatile synthetic intermediates used in Stille cross-coupling reactions. wikipedia.orgacs.org The reaction can be catalyzed by various transition metals, including palladium, platinum, nickel, cobalt, and molybdenum, or initiated under free-radical conditions. nih.govacs.orgmsu.edu

The choice of catalyst and conditions is crucial as it dictates the regioselectivity (α vs. β addition) and stereoselectivity (E vs. Z isomer) of the resulting vinylstannane. wikipedia.org

Palladium Catalysis : Tetrakis(triphenylphosphine)palladium(0) is a common catalyst, and the mechanism is believed to involve oxidative addition of the stannane (B1208499) to the palladium center. acs.org

Platinum Catalysis : Platinum complexes, such as PtCl₂ with a phosphine (B1218219) ligand like XPhos, have been shown to provide excellent selectivity for the β-(E)-vinylstannane from terminal alkynes, including propargylic alcohols. nih.gov

Radical Hydrostannylation : Free-radical conditions can also be employed, often leading to different selectivity profiles. The reaction of propargyl alcohols with dibutylchlorostannane initiated by triethylborane (B153662) gives (Z)-vinylstannanes with high selectivity. nih.gov

Heterobimetallic Catalysis : Using dual-metal systems, such as [Cu-Fe] or [Cu-Mn], can control the regioselectivity by tuning the metal pair involved in the Sn-H bond activation. researchgate.net

The table below summarizes the hydrostannylation of a propargyl alcohol with different catalysts, showcasing the varying product distributions.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Proximal Isomer Yield (%) | Distal Isomer Yield (%) | Isomer Ratio (Proximal:Distal) |

| NiCl₂(PPh₃)₂ | THF | 65 | 18 | 46 | 11 | 4:1 |

| NiCl₂(PPh₃)₂ | Benzene | 80 | 24 | 66 | 16 | 4:1 |

| NiCl₂(PPh₃)₂ | Toluene | 110 | 24 | 42 | 5 | 8:1 |

| CoCl₂(PPh₃)₂ | Toluene | 110 | 24 | 41 | 14 | 3:1 |

Table adapted from data on hydrostannation of a terminal alkyne using an in situ Bu₃SnH source. nih.gov

The alkyne functional group can undergo addition reactions with both electrophiles and nucleophiles. chemrxiv.org

Electrophilic Additions:

Hydration: In the presence of an acid catalyst and a mercuric salt, water can add across the triple bond of an alkyne. This initially forms an unstable enol (a vinyl alcohol), which rapidly tautomerizes to the more stable ketone. For a terminal alkyne like this compound, this would yield an acetyl group attached to the cyclopentanol ring.

Dihalohydration: Propargylic alcohols can be converted into α,α-dihalo-β-hydroxyketones through a regioselective dihalohydration. Treatment with N-iodosuccinimide in the presence of a gold catalyst yields α,α-diiodo-β-hydroxyketones. Alternatively, using trichloroisocyanuric acid (TCICA), even without a catalyst, produces the corresponding α,α-dichloro-β-hydroxyketones. This transformation is believed to proceed through a 5-halo-1,3-oxazine intermediate formed with the acetonitrile (B52724) solvent.

Nucleophilic Additions: Nucleophilic addition reactions typically occur with carbonyl compounds, where a nucleophile attacks the electron-deficient carbonyl carbon. chemrxiv.org While less common for unactivated alkynes, nucleophilic attack can be a key step in more complex transformations or when the alkyne is activated by a metal catalyst.

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that can be modified through various reactions, including oxidation, activation into a good leaving group, or direct conjugation.

Activation as a Leaving Group: The hydroxyl group itself is a poor leaving group. To facilitate substitution reactions, it must first be converted into a better one.

Protonation: In the presence of strong mineral acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion. This species can then be displaced by the conjugate base (e.g., Br⁻) via an Sₙ1 or Sₙ2 mechanism to form the corresponding halide.

Conversion to Halide: Reagents like thionyl chloride (SOCl₂) can transform the alcohol into a chloride. The reaction proceeds via an Sₙ2 displacement, with pyridine (B92270) often used as a base.

Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups for subsequent substitution or elimination reactions.

Direct Conjugation and Etherification:

Williamson Ether Synthesis: The hydroxyl group is weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an Sₙ2 reaction to form an ether.

Silyl Ether Formation: Alcohols readily react with activated trialkylsilyl halides (e.g., TBDMSCl) to form stable silyl ethers. This reaction is often used to protect the hydroxyl group during other synthetic steps.

Oxidation Reactions

The secondary alcohol moiety in this compound can be readily oxidized to the corresponding ketone, 2-ethynylcyclopentanone. This transformation is a fundamental step in many synthetic pathways, enabling further functionalization at the carbonyl group. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and the presence of other sensitive functional groups in the molecule.

Commonly used "weak" oxidizing agents are particularly suitable for this conversion as they are selective for alcohols and will not typically affect the alkyne. rsc.org Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for a Swern oxidation are effective for this transformation. rsc.orgchemistrysteps.com For instance, the Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, to achieve the oxidation under mild conditions. chemistrysteps.com

| Oxidizing Agent | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent known for its mild conditions and broad functional group tolerance. |

| Swern Oxidation | Utilizes DMSO activated by an electrophile (e.g., oxalyl chloride) to oxidize alcohols to aldehydes or ketones. |

Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the transformation of the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. khanacademy.org The resulting 2-ethynylcyclopentyl tosylate is an excellent substrate for S(_N)2 reactions, allowing for the introduction of a wide range of nucleophiles with inversion of stereochemistry at the carbon center. khanacademy.orgyoutube.com

This methodology opens up pathways to a variety of derivatives, as the tosylate can be displaced by halides, azides, cyanides, and other nucleophiles. This approach is advantageous as it proceeds under non-acidic conditions, preserving the integrity of the acid-sensitive ethynyl group. khanacademy.org

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Product Functional Group |

|---|---|

| Halide (e.g., Br⁻, I⁻) | Alkyl Halide |

| Azide (N₃⁻) | Alkyl Azide |

| Cyanide (CN⁻) | Nitrile |

Aldol (B89426) Condensation and Cyclization Reactions

While this compound itself does not directly undergo an aldol reaction, its oxidized derivative, 2-ethynylcyclopentanone, can participate as the ketone component. More relevantly, if the ethynyl group is hydrated to a methyl ketone, the resulting compound can undergo intramolecular aldol condensation.

However, the ethynyl group itself is a key participant in various cyclization reactions. For instance, derivatives of 2-ethynylaniline (B1227618) readily undergo cyclization to form indole (B1671886) structures. organic-chemistry.org In a broader context, intramolecular reactions involving an alkyne and a nucleophile are a powerful tool for constructing cyclic compounds. For example, a molecule containing both the this compound motif and a carboxylic acid could potentially undergo an intramolecular lactonization, where the hydroxyl group attacks the activated carboxylic acid, or the carboxylic acid could add across the alkyne. youtube.com

Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. masterorganicchemistry.comkhanacademy.org In a typical aldol reaction, an enolate ion adds to a carbonyl compound to form a β-hydroxy carbonyl compound. khanacademy.org This can be followed by dehydration to yield an α,β-unsaturated carbonyl compound, a process known as aldol condensation. masterorganicchemistry.comkhanacademy.org When two different carbonyl compounds are used, it is termed a crossed or mixed aldol condensation, which can lead to a mixture of products unless one of the partners is non-enolizable or significantly more reactive. youtube.comresearchgate.net

Synthetic Applications as a Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable precursor in the total synthesis of complex natural products and other target molecules.

Precursor for γ-Lactone Derivatives

The carbon framework of this compound can be elaborated to form γ-lactone (gamma-butyrolactone) derivatives. One plausible synthetic route involves the oxidative cleavage of the cyclopentane ring. For instance, after protection of the alcohol and hydration of the alkyne to a ketone, Baeyer-Villiger oxidation of the resulting 2-acetylcyclopentanol derivative could lead to the formation of a lactone. Alternatively, reactions that involve the intramolecular cyclization of a derivative where the ethynyl group has been converted to a carboxylic acid or ester-containing side chain can also yield γ-lactones. The formation of bicyclic γ-lactones has been observed in the Reformatsky reaction with 2-substituted cyclopentanones. organic-chemistry.org

Intermediate in Heterocycle Synthesis (e.g., Quinazolinones)

The ethynyl group of this compound is a key functional handle for the synthesis of various heterocyclic systems. While direct application of this compound in quinazolinone synthesis is not prominently documented, its structural motif, particularly the 2-ethynylphenylamine substructure, is a well-established precursor for quinazolines and quinazolinones. For example, copper-catalyzed reactions of 2-ethynylanilines with benzonitriles in the presence of molecular oxygen lead to the formation of substituted quinazolines through cleavage of the C-C triple bond and the formation of new C-N and C-C bonds. researchgate.net This highlights the potential of incorporating the this compound framework into an aniline (B41778) ring system to access novel quinazolinone derivatives. The synthesis of quinazolinones can be achieved through various methods, including the cyclization of 2-aminobenzamides with aldehydes or the reaction of 2-ethynyl anilines with a nitrogen source. organic-chemistry.orglibretexts.org

Role in the Synthesis of Specific Carbon Frameworks (e.g., Limno-CP)

The search for the total synthesis of a specific compound named "Limno-CP" did not yield a direct synthetic route involving this compound in the provided search results. The "CP" molecules are a class of cholesterol-lowering agents whose total synthesis has been a subject of research. The synthesis of complex polycyclic natural products often involves intricate strategies where smaller, functionalized building blocks are assembled. While a direct link is not established from the search results, a molecule like this compound, with its stereodefined center and reactive handles, represents the type of chiral pool starting material or key intermediate that could be employed in the construction of complex carbon skeletons found in natural products. Its cyclopentane ring can serve as a template for further annulations, and the ethynyl group can participate in various coupling and cyclization reactions to build more elaborate structures.

Mechanistic Investigations of Reactions Involving 2 Ethynylcyclopentanol

Elucidation of Silylformylation and Silylcarbocyclization Mechanisms

The silylformylation and silylcarbocyclization of alkynes are powerful methods for the synthesis of functionalized vinylsilanes and carbocycles. While specific mechanistic studies on 2-ethynylcyclopentanol are not extensively documented, the mechanisms can be understood by analogy to related rhodium-catalyzed processes. nih.govberkeley.edu

Silylformylation: The rhodium-catalyzed silylformylation of an alkyne typically proceeds through a series of well-defined steps. The catalytic cycle is generally initiated by the oxidative addition of a hydrosilane to a low-valent rhodium complex. This is followed by the coordination of the alkyne, in this case, this compound. Migratory insertion of the alkyne into the rhodium-hydride or rhodium-silyl bond occurs, followed by carbonyl insertion (from CO) and reductive elimination to afford the silylformylated product. The regioselectivity of this process is a critical aspect, often influenced by the steric and electronic properties of the substituents on the alkyne and the ligands on the rhodium catalyst.

A proposed general catalytic cycle for a rhodium-catalyzed silylcarbocyclization is depicted below:

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with a hydrosilane.

Alkyne Insertion: The alkyne (this compound) inserts into the Rh-H or Rh-Si bond.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

Reductive Elimination: The final product is released through reductive elimination, regenerating the active Rh(I) catalyst.

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| Silylformylation | Oxidative addition, alkyne coordination, migratory insertion, CO insertion, reductive elimination. | Ligand sterics and electronics, substrate substituents. |

| Silylcarbocyclization | C-H activation, C-Si bond formation, reversible insertion of catalyst into a hydrogen acceptor. | Chiral ligands, steric interactions in the transition state. |

Mechanism of Photoredox-Catalyzed Radical Reactions

Visible light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.govrsc.org These reactions typically involve the generation of a radical intermediate through a single electron transfer (SET) process, which then undergoes cyclization.

The general mechanism for a photoredox-catalyzed radical cyclization of a derivative of this compound can be proposed as follows:

Excitation of the Photocatalyst: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle.

Reductive Quenching: PC* is reduced by an electron donor, forming a potent reductant (PC⁻). This reductant can then transfer an electron to the substrate, generating a radical anion.

Oxidative Quenching: PC* is oxidized by an electron acceptor, forming a potent oxidant (PC⁺). This oxidant can abstract an electron from the substrate, generating a radical cation.

Radical Formation: For a suitably functionalized this compound derivative (e.g., containing a halide or a carboxylic acid), the SET process leads to the formation of a carbon-centered radical.

Radical Cyclization: The generated radical undergoes an intramolecular cyclization onto the ethynyl (B1212043) group. This cyclization can proceed in either an exo or endo fashion, with the formation of five- and six-membered rings being the most common. wikipedia.org The regioselectivity is governed by Baldwin's rules and the stability of the resulting radical.

Product Formation and Catalyst Regeneration: The cyclized radical is then quenched, often by abstracting a hydrogen atom or through another electron transfer step, to yield the final product and regenerate the ground state of the photocatalyst.

A deboronative radical addition-polar cyclization cascade provides a relevant example of this type of transformation, where an alkyl radical is generated from an arylboronate complex and participates in a cyclization. nih.gov

| Step | Description |

| 1. Excitation | Photocatalyst absorbs light to form an excited state (PC). |

| 2. SET | PC engages in single electron transfer to or from the substrate. |

| 3. Radical Generation | A carbon-centered radical is formed on the substrate. |

| 4. Cyclization | The radical undergoes intramolecular attack on the alkyne. |

| 5. Quenching | The cyclized radical is converted to the final product, and the catalyst is regenerated. |

Reaction Pathways in Multicomponent and Cycloaddition Reactions

Multicomponent reactions (MCRs) and cycloaddition reactions offer efficient pathways to construct complex cyclic and polycyclic molecules from simple precursors in a single step. researchgate.net

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a one-pot process. The reaction pathway often involves the formation of a reactive intermediate from two components, which is then trapped by the third component. For a substrate like this compound, it could potentially participate in MCRs where the alkyne or the hydroxyl group acts as a reactive site. For instance, in a transition-metal-catalyzed MCR, the alkyne could undergo insertion into a metal-carbon or metal-hydride bond, followed by interception by another reactant.

Cycloaddition Reactions: The ethynyl group of this compound is a prime functional group for participating in various cycloaddition reactions. These reactions are classified based on the number of π-electrons involved from each component.

[2+2+2] Cycloaddition: This reaction involves the combination of three two-π-electron components to form a six-membered ring. chemrxiv.orgthieme-connect.de Transition metals like rhodium, cobalt, or nickel are often used to catalyze these reactions. The mechanism typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the third alkyne (or another two-π-electron component) and reductive elimination.

[4+2] Cycloaddition (Diels-Alder Reaction): While the ethynyl group itself is a dienophile, it can be incorporated into a diene system to participate in Diels-Alder reactions. The stereochemistry and regiochemistry of these reactions are governed by the principles of orbital symmetry and frontier molecular orbital (FMO) theory.

[3+2] Cycloaddition: This reaction involves a three-atom component (as a 1,3-dipole) and a two-atom component (the dipolarophile, in this case, the ethynyl group of this compound). This leads to the formation of five-membered heterocyclic rings.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between an alkene and the alkyne of this compound to form a cyclobutene (B1205218) ring. rsc.org These reactions are often initiated by the photoexcitation of one of the components.

The specific reaction pathway in these cycloadditions is highly dependent on the reaction conditions (thermal vs. photochemical) and the nature of the other reacting partners. thieme-connect.de

| Cycloaddition Type | Reacting Components | Product Ring Size | Key Intermediates/Principles |

| [2+2+2] | Three 2π systems | 6-membered | Metallacyclopentadiene |

| [4+2] | 4π (diene) + 2π (dienophile) | 6-membered | FMO theory, concerted mechanism |

| [3+2] | 1,3-dipole + 2π (dipolarophile) | 5-membered | Concerted or stepwise mechanism |

| [2+2] | Two 2π systems | 4-membered | Photo-induced excited state |

General Principles of Reactivity and Chemoselectivity

The reactivity and chemoselectivity of this compound are dictated by the interplay of its two primary functional groups: the terminal alkyne and the secondary alcohol on a cyclopentane (B165970) ring.

Reactivity of the Ethynyl Group: The terminal alkyne is a versatile functional group that can undergo a wide range of transformations:

Acidity of the Terminal Proton: The proton on the sp-hybridized carbon is weakly acidic and can be deprotonated with a strong base to form a nucleophilic acetylide. This allows for C-C bond formation through reactions with electrophiles.

Electrophilic Additions: The π-bonds of the alkyne can undergo electrophilic addition reactions with reagents like halogens, hydrogen halides, and water (hydration).

Nucleophilic Additions: The alkyne can be susceptible to nucleophilic attack, particularly when activated by a metal catalyst.

Pericyclic Reactions: As discussed, the alkyne is an excellent participant in cycloaddition reactions.

Metal-Catalyzed Couplings: The terminal alkyne can readily participate in classic coupling reactions such as Sonogashira, Glaser, and Hay couplings.

Reactivity of the Cyclopentanol (B49286) Moiety:

Hydroxyl Group: The secondary alcohol can act as a nucleophile, an electrophile upon activation (e.g., protonation or conversion to a leaving group), or a directing group in certain catalytic reactions. It can also be oxidized to the corresponding cyclopentanone (B42830).

Cyclopentane Ring: The five-membered ring provides a specific stereochemical environment that can influence the facial selectivity of reactions at the double bond or the hydroxyl group. The ring conformation can also play a role in the stereochemical outcome of reactions.

Chemoselectivity: The presence of both the alkyne and the alcohol functional groups presents challenges and opportunities for chemoselective reactions. The choice of reagents and reaction conditions is crucial to selectively target one functional group over the other. For example, a mild oxidizing agent might selectively oxidize the alcohol without affecting the alkyne, while a specific metal catalyst might coordinate to the alkyne and facilitate a reaction without involving the alcohol. The proximity of the hydroxyl group to the alkyne can also lead to intramolecular reactions or act as an internal directing group, influencing the regioselectivity and stereoselectivity of transformations at the alkyne. Theoretical studies on related cyclopentanone systems have shown that the presence of the ring and its functional groups can significantly influence reaction pathways and kinetics. mit.edu

Stereochemical Aspects of 2 Ethynylcyclopentanol and Its Transformations

Intrinsic Stereochemistry and Chirality of 2-Ethynylcyclopentanol

This compound is a chiral molecule possessing two stereocenters, also known as chiral centers. schoolwires.netuomustansiriyah.edu.iq These are located at carbon C1, which bears the hydroxyl (-OH) group, and carbon C2, which is attached to the ethynyl (B1212043) (-C≡CH) group. schoolwires.netchemspider.com The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. schoolwires.netutexas.edu Consequently, for this compound, there are 2² = 4 possible stereoisomers. utexas.edu

These stereoisomers exist as two pairs of enantiomers. The relative orientation of the hydroxyl and ethynyl groups on the cyclopentane (B165970) ring determines whether the isomer is cis or trans. brainly.comvaia.com

Trans Isomers : The substituents are on opposite sides of the ring. The trans configuration consists of a pair of enantiomers: (1R,2R)-2-ethynylcyclopentanol and (1S,2S)-2-ethynylcyclopentanol. spectrabase.com

Cis Isomers : The substituents are on the same side of the ring. The cis configuration also comprises a pair of enantiomers: (1R,2S)-2-ethynylcyclopentanol and (1S,2R)-2-ethynylcyclopentanol. chemspider.com

The relationship between any cis isomer and any trans isomer is diastereomeric, meaning they are stereoisomers that are not mirror images of each other. rutgers.edu Chirality is a fundamental property of this molecule, arising from its non-superimposable mirror images. uomustansiriyah.edu.iq

Strategies for Stereochemical Control in Synthesis

Controlling the stereochemical outcome during the synthesis of this compound is crucial for accessing specific, enantiomerically pure isomers. This is achieved primarily through asymmetric synthesis.

Asymmetric Synthesis Approaches

Asymmetric synthesis encompasses methods that selectively produce one stereoisomer of a chiral product. chiralpedia.com For a molecule like this compound, these strategies aim to create a specific enantiomer, such as (1R,2R)-2-ethynylcyclopentanol, with high purity. This field has seen significant advancements, enabling the production of enantiopure compounds for various applications, particularly in pharmaceuticals. chiralpedia.commdpi.com Key approaches include the use of chiral auxiliaries, chiral reagents, and, most prominently, catalytic methods. chiralpedia.comsynthesiswithcatalysts.com For instance, asymmetric methodologies have been developed for synthesizing chiral cyclopentanones, which are valuable precursors, through processes like dual Lewis acid-catalyzed [3+2]-cycloadditions that exhibit excellent transfer of chirality. rsc.org

Application of Chiral Catalysts

Chiral catalysts are substances that create an asymmetric environment for a chemical reaction, guiding the formation of one enantiomer over the other. chiralpedia.comnobelprize.org These catalysts, which can include metal complexes with chiral ligands, organocatalysts, or enzymes, are highly efficient as a small amount of the catalyst can produce a large quantity of the desired chiral product. nobelprize.org

While specific documented syntheses for this compound are not widespread, the principles are well-established from related compounds. Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, are widely used. synthesiswithcatalysts.com For example, the asymmetric hydrogenation of enamides to produce L-DOPA was famously achieved using a rhodium complex with the chiral diphosphine ligand DiPAMP. nobelprize.org Similarly, dirhodium tetracarboxylate catalysts have been employed for highly diastereoselective and enantioselective cyclopropanation reactions to form pharmaceutically relevant compounds. rsc.org Axially chiral organocatalysts have also demonstrated high enantioselectivity in producing complex structures like spirooxindoles. snnu.edu.cn Such catalytic systems are foundational for the stereocontrolled synthesis of chiral alcohols and their derivatives.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis

| Catalyst Type | Example Ligand/Catalyst | Reaction Type | Potential Application |

|---|---|---|---|

| Transition Metal Complex | Rhodium-DiPAMP | Asymmetric Hydrogenation nobelprize.org | Synthesis of chiral amino acids |

| Transition Metal Complex | Rh₂(R-p-Ph-TPCP)₄ | Asymmetric Cyclopropanation rsc.org | Synthesis of chiral cyclopropanes |

| Organocatalyst | Axially Chiral Styrene-Pyrrole | Cascade Michael/Cyclization snnu.edu.cn | Synthesis of spirooxindoles |

Diastereoselectivity and Enantioselectivity in Reactions

When this compound, itself a chiral molecule, undergoes further reactions, the stereochemical outcome is described in terms of diastereoselectivity and enantioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. stereoelectronics.org In reactions involving this compound, the existing stereocenters can influence the approach of reagents, leading to a favored product. This is known as substrate-controlled diastereoselectivity. For example, the hydrogenation of a related compound, 2-methylcyclopentanone, predominantly yields cis-2-methylcyclopentanol (B1360979) because the methyl group sterically hinders the approach of hydrogen from one face of the ring. uomustansiriyah.edu.iqrutgers.eduuoanbar.edu.iq A documented reaction of trans-2-ethynylcyclopentanol (B3385235) is its silylcarbocyclization to form γ-lactones, a process that proceeds with specific stereoselectivity. mdpi.com

Enantioselectivity is the preference for the formation of one enantiomer over its mirror image. stereoelectronics.org This is typically achieved by using a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of a prochiral substrate or react at different rates with the two enantiomers of a racemic starting material (a process known as kinetic resolution). chiralpedia.comsnnu.edu.cn For example, the selective synthesis of chiral allylic alcohols from the addition of arylboronic acids to α,β-unsaturated aldehydes can be achieved with high enantiomeric excess using a transition metal/monophosphorus ligand system. researchgate.net Such catalyst-controlled enantioselective reactions are essential for producing single-enantiomer products from achiral or racemic precursors. d-nb.info

Conformational Analysis and Its Influence on Reactivity

The cyclopentane ring of this compound is not planar. It adopts puckered conformations to relieve torsional strain, primarily the envelope (E) and twist (T) conformations. rsc.org These conformations rapidly interconvert through a low-energy process called pseudorotation. rsc.org

The specific substituents on the ring dictate the most stable conformation. Computational studies on related substituted cyclopentanes, such as 2-methylcyclopentanol (B36010) and cyclopentanediols, provide insight into the likely conformational preferences of this compound. rsc.orgconicet.gov.ar Research has shown that electronegative substituents, like the hydroxyl group, have a tendency to occupy the pseudo-axial position to minimize dipole-dipole interactions, while larger, non-polar groups prefer the less sterically hindered pseudo-equatorial position. rsc.orgconicet.gov.ar For cis-2-methylcyclopentanol, the global minimum energy conformation features a pseudo-axial hydroxyl group and a pseudo-equatorial methyl group. rsc.org

This preferred conformation directly influences the molecule's reactivity. The steric accessibility of the hydroxyl and ethynyl groups, as well as the adjacent C-H bonds, depends on their pseudo-axial or pseudo-equatorial orientation. uoanbar.edu.iq A reagent will preferentially attack from the less hindered face of the molecule, a principle that governs the diastereoselectivity of many reactions. uomustansiriyah.edu.iqrutgers.edu

Stereoisomerism and Interconversion Dynamics

As previously established, this compound exists as four distinct stereoisomers due to its two chiral centers. schoolwires.netutexas.edu The relationships between these isomers are fundamental to its stereochemistry.

Enantiomers : The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other, as are the (1R,2S) and (1S,2R) isomers. schoolwires.netuomustansiriyah.edu.iq

Diastereomers : The cis isomers ((1R,2S) and (1S,2R)) are diastereomers of the trans isomers ((1R,2R) and (1S,2S)). rutgers.edu

Table 2: Stereoisomers of this compound

| Configuration | Stereochemical Descriptor | Relationship |

|---|---|---|

| trans | (1R,2R) | Enantiomer of (1S,2S) |

| trans | (1S,2S) | Enantiomer of (1R,2R) |

| cis | (1R,2S) | Enantiomer of (1S,2R) |

| cis | (1S,2R) | Enantiomer of (1R,2S) |

The term "interconversion dynamics" applies differently to configurational isomers versus conformational isomers. The interconversion between configurational isomers (e.g., converting a cis isomer to a trans isomer, or an R configuration to an S) is not a spontaneous process. It requires significant energy to break and re-form covalent bonds at the stereocenters through chemical reactions.

In contrast, the interconversion between conformational isomers (the various envelope and twist forms) is a rapid and continuous process at room temperature, known as pseudorotation. rsc.org This dynamic equilibrium of conformations does not alter the fundamental R/S or cis/trans configuration of the molecule.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework and relative stereochemistry of 2-Ethynylcyclopentanol.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these protons is influenced by their local electronic environment. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would appear as a multiplet in the downfield region typical for carbinol protons. The terminal alkyne proton (H-8) would resonate as a sharp singlet or a narrow doublet further downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two sp-hybridized carbons of the ethynyl (B1212043) group would have characteristic chemical shifts in the range of 70-90 ppm. The carbon attached to the hydroxyl group (C-1) would be found further downfield, typically between 65 and 80 ppm.

The relative stereochemistry of the hydroxyl and ethynyl groups significantly impacts the chemical shifts and coupling constants (J-values). In the cis isomer, the proximity of the two substituents could lead to through-space interactions observable in NOE experiments and may cause slight shifts in the signals of nearby protons compared to the trans isomer. Furthermore, the dihedral angles between vicinal protons on the cyclopentane (B165970) ring, which differ between isomers, would result in different ³J(H,H) coupling constants, aiding in stereochemical assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for trans-2-Ethynylcyclopentanol (B3385235) in CDCl₃

| Atom No. | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| 1 | 75.5 | 4.15 | m | - |

| 2 | 42.0 | 2.80 | m | - |

| 3 | 32.5 | 1.95 - 1.80 | m | - |

| 4 | 22.0 | 1.75 - 1.60 | m | - |

| 5 | 34.0 | 2.10 - 1.98 | m | - |

| 7 (C≡CH) | 85.0 | - | - | - |

| 8 (C≡CH) | 72.0 | 2.50 | d | J ≈ 2.5 |

| OH | - | 2.30 | br s | - |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-1 and its neighbors on the ring (H-2 and H-5). A continuous correlation path from H-2 through H-3, H-4, and H-5 would confirm the cyclopentane ring structure. A weak coupling might also be observed between the alkynyl proton H-8 and the adjacent ring proton H-2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It allows for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~4.15 ppm would show a cross-peak to the carbon signal at ~75.5 ppm, assigning them as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different spin systems. sdsu.edu Key expected correlations for this compound would include:

The alkynyl proton (H-8) showing correlations to both alkynyl carbons (C-7 and C-8) and to the ring carbon C-2.

The carbinol proton (H-1) showing correlations to adjacent ring carbons C-2 and C-5, as well as to C-3 and C-4.

Protons on the ring showing correlations to the alkynyl carbons, confirming the attachment point of the substituent.

Vibrational Spectroscopy for Functional Group Identification and Interactions

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and C≡C-H functional groups. A strong, broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to intermolecular hydrogen bonding. The terminal alkyne would give rise to two distinct, sharp peaks: one at approximately 3300 cm⁻¹ for the sp-hybridized C-H stretch and another, weaker band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch. The C-O stretching vibration of the secondary alcohol would appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| ≡C-H Stretch | Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch | Cyclopentane (sp³) | 3000 - 2850 | Medium |

| C≡C Stretch | Alkyne | 2150 - 2100 | Weak to Medium, Sharp |

| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the polar O-H and C-O bonds would show weak signals, the non-polar and more polarizable C≡C triple bond is expected to produce a strong and sharp signal in the Raman spectrum in the 2100-2150 cm⁻¹ region. The symmetric C-H stretching and C-C stretching vibrations of the cyclopentane ring would also be Raman active. The complementarity of IR and Raman is particularly useful for confirming the presence of the alkyne functional group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₇H₁₀O), the high-resolution mass spectrum would show a molecular ion (M⁺˙) peak corresponding to its exact mass of 110.0732 g/mol .

The fragmentation of the molecular ion is predictable based on the structure. Alcohols commonly undergo dehydration and alpha-cleavage. libretexts.org

Dehydration: Loss of a water molecule (H₂O, 18 Da) would lead to a significant fragment ion at m/z 92 (M-18).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon can occur. This would involve the breaking of the C1-C2 or C1-C5 bond, leading to ring-opened radical cations.

Loss of Substituent: Fragmentation can also occur via the loss of the ethynyl radical (•C≡CH, 25 Da), resulting in a fragment at m/z 85 (M-25).

Further fragmentation of these primary ions would lead to a series of smaller ions that create a unique mass spectrum, acting as a molecular fingerprint.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Formula | Description |

|---|---|---|

| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [C₇H₇]⁺ | Loss of •OH (unlikely) or [M-CH₃]⁺ from rearrangement |

| 92 | [C₇H₈]⁺˙ | Loss of H₂O (Dehydration) |

| 85 | [C₅H₉O]⁺ | Loss of •C₂H (Ethynyl radical) |

| 81 | [C₆H₉]⁺ | Loss of C₂H₅ radical after rearrangement |

| 67 | [C₅H₇]⁺ | Common fragment for cyclopentyl systems |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| cis-2-Ethynylcyclopentanol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.net While a crystal structure for this compound itself has not been reported, the principles of the technique can be applied to understand its potential solid-state characteristics. The successful application of this method is contingent on the ability to grow high-quality single crystals, which can be a challenging step. mdpi.com

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration (R or S). acs.org This is typically achieved through anomalous dispersion, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal allows for the differentiation between enantiomers. The successful determination of the absolute configuration would provide definitive proof of the stereochemistry of a synthesized or isolated sample.

In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is highly probable that hydrogen bonding would be a dominant intermolecular force in the crystal lattice. acs.orgrsc.org These hydrogen bonds could form between adjacent molecules, leading to chains or more complex networks.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of a volatile chiral compound and determining the enantiomeric excess (ee) of a sample. nih.govazom.com This is of paramount importance in asymmetric synthesis and for the quality control of enantiomerically pure compounds.

For the analysis of this compound, a chiral stationary phase (CSP) would be employed in the GC column. hplc.sk These stationary phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. Common CSPs for the separation of chiral alcohols include cyclodextrin (B1172386) derivatives. nih.govacs.org

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Table 3: Hypothetical Chiral GC Separation Data for a Non-Racemic Mixture of this compound

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-2-Ethynylcyclopentanol | 12.5 | 95000 |

This table presents hypothetical data from a chiral GC analysis, which would be used to calculate the enantiomeric excess.

Based on the data in this hypothetical table, the enantiomeric excess would be calculated as:

ee (%) = |(95000 - 5000) / (95000 + 5000)| x 100 = 90%

This indicates that the hypothetical sample contains a 90% excess of the (R)-enantiomer.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of 2-Ethynylcyclopentanol. kit.edulu.se These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Methods like B3LYP or M06-2X, combined with basis sets such as 6-311+G(d,p), are commonly used to achieve a balance between accuracy and computational cost. rsc.orgresearchgate.net

For this compound, calculations would reveal the puckered nature of the cyclopentane (B165970) ring and the specific orientations of the hydroxyl and ethynyl (B1212043) substituents. Beyond the geometry, these methods allow for the analysis of electronic properties. nih.gov The molecular electrostatic potential (MEP) map can be calculated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can provide quantitative values for atomic charges, revealing the polarization of bonds within the molecule, such as the C-O, O-H, and C≡C bonds.

Table 1: Representative Theoretical Structural and Electronic Parameters for trans-2-Ethynylcyclopentanol (B3385235) (Note: These are illustrative values based on typical DFT calculations for analogous structures. Specific values would vary with the level of theory and basis set used.)

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C(1)-O | Carbon-Oxygen bond | 1.43 Å |

| O-H | Oxygen-Hydrogen bond | 0.97 Å |

| C(1)-C(2) | Ring Carbon-Carbon bond | 1.54 Å |

| C(2)-C(ethynyl) | Carbon-Ethynyl bond | 1.47 Å |

| C≡C | Ethynyl triple bond | 1.21 Å |

| Bond Angles (º) | ||

| H-O-C(1) | Hydroxyl group angle | 108.5° |

| C(2)-C(1)-O | 110.2° | |

| C(1)-C(2)-C(ethynyl) | 112.1° | |

| C(2)-C(ethynyl)≡C | 178.5° | |

| Electronic Properties | ||

| Dipole Moment | Molecular polarity | ~2.1 D |

| NBO Charge on O | Atomic charge on Oxygen | -0.75 e |

| NBO Charge on H(hydroxyl) | Atomic charge on Hydroxyl H | +0.48 e |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the intricate pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely mechanism, including the structures of all intermediates and, crucially, the transition states that connect them. rsc.org DFT calculations are frequently employed to locate these stationary points and determine their relative energies. acs.org

For instance, the synthesis of this compound via the addition of an ethynyl nucleophile to cyclopentanone (B42830) can be modeled to understand the facial selectivity leading to cis or trans products. The computational approach involves calculating the energy barriers for attack from either face of the planar carbonyl group. The transition state with the lower activation energy corresponds to the kinetically favored product. nih.govfigshare.com

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts)

The prediction of spectroscopic data is a significant application of computational chemistry that aids in structure verification and interpretation of experimental spectra. nih.gov For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. The most common method involves optimizing the molecule's geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation, often using DFT methods. nih.gov The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions has been further enhanced by the development of machine learning algorithms trained on large datasets of experimental and calculated shifts. arxiv.orgnih.govmdpi.com These approaches can correct for systematic errors in DFT calculations and account for solvent effects, leading to mean absolute errors of less than 0.2 ppm for ¹H shifts. arxiv.org For this compound, such calculations would provide a predicted spectrum that could be compared directly with experimental data to confirm the structure and assign specific resonances to each proton and carbon atom, which is especially useful for distinguishing between diastereomers. biorxiv.org

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for trans-2-Ethynylcyclopentanol in CDCl₃ (Note: These values are representative and generated based on established computational methods. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-H | 4.35 | 75.1 |

| C2-H | 2.95 | 45.2 |

| C3-H₂ | 1.80, 1.95 | 22.5 |

| C4-H₂ | 1.70, 1.85 | 30.0 |

| C5-H₂ | 1.90, 2.10 | 38.8 |

| C≡CH | 2.40 | 85.3 |

| C≡C H | - | 71.6 |

| OH | 2.15 | - |

Modeling and Prediction of Stereoselectivity

Computational modeling is a powerful asset for understanding and predicting the stereochemical outcome of reactions that produce or involve this compound. mpg.de The formation of this compound from cyclopentanone, for example, creates a chiral center at C1, and the relationship between the hydroxyl and ethynyl groups can be either cis or trans. Predicting which diastereomer will be the major product relies on a detailed analysis of the transition states leading to each isomer. acs.org

Using quantum chemical methods, the geometries of the diastereomeric transition states are optimized, and their relative energies are calculated. nih.gov According to transition state theory, the product distribution is exponentially related to the difference in the free energies of activation (ΔG‡). A small difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to a product ratio of approximately 90:10. These calculations can account for steric hindrance, electronic effects, and the influence of catalysts or solvent molecules, providing a rational basis for the observed stereoselectivity. nih.govfigshare.com This predictive capability is crucial for designing synthetic routes that yield the desired stereoisomer with high purity. chemistwizards.com

Conformational Landscape Analysis via Computational Methods

The five-membered cyclopentane ring of this compound is not planar but exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. Computational methods are essential for mapping the complete conformational landscape of the molecule. researchgate.net The potential energy surface (PES) of cyclopentane derivatives is typically characterized by two main low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). rsc.org

For this compound, a computational conformational search would identify all stable conformers. This process involves systematically rotating the substituents and exploring the pseudorotational pathway of the ring. The geometries of all potential minima are then optimized, and their relative energies are calculated using high-level methods like MP2 or DFT (e.g., M06-2X). conicet.gov.ar

The analysis reveals the global minimum energy conformation and other low-energy conformers that are significantly populated at room temperature. nih.gov For a monosubstituted cyclopentanol (B49286), conformers with the hydroxyl group in a pseudo-axial position are often surprisingly stable. rsc.org For a 1,2-disubstituted ring like this compound, the analysis would focus on the relative stability of conformers that minimize steric clash between the two substituents, such as a diequatorial-like arrangement in a half-chair conformation. This detailed conformational picture is vital for understanding the molecule's reactivity and interpreting spectroscopic data, as the observed properties are a population-weighted average of all contributing conformers. conicet.gov.ar

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly focused on sustainability and efficiency. mdpi.com Future research into 2-ethynylcyclopentanol will likely prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry. chemijournal.com

Biocatalytic Approaches: The use of enzymes and whole-cell systems offers a promising avenue for the enantioselective synthesis of this compound. Biocatalysts can operate under mild conditions and often exhibit high stereoselectivity, reducing the need for protecting groups and chiral auxiliaries. rsc.org Research could focus on engineering enzymes, such as reductases, to facilitate the stereospecific reduction of 2-ethynylcyclopentanone.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and efficient production of this compound. Flow reactors can offer precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity while minimizing waste. This methodology is particularly advantageous for handling reactive intermediates and exothermic reactions.

From Renewable Feedstocks: A long-term goal is the synthesis of this compound from biomass-derived starting materials. This would involve developing catalytic routes to convert platform molecules, such as furfural (B47365) or cyclopentanone (B42830) (obtainable from lignocellulose), into the target compound, thereby reducing the reliance on petrochemical feedstocks. mdpi.com

Exploration of New Catalytic Systems for Functionalization

The dual functionality of this compound provides two distinct handles for chemical modification. Future research will undoubtedly focus on discovering and developing novel catalytic systems to selectively functionalize either the alkyne or the alcohol group, or to engage both in cascade reactions.

Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are effective catalysts for alkyne functionalization, there is a growing emphasis on using more sustainable, earth-abundant metals such as iron, copper, and cobalt. snnu.edu.cn Research into developing catalysts based on these metals for reactions like C-H activation, coupling reactions, and cycloadditions involving this compound is a key area of opportunity.

Photoredox and Electrocatalysis: Light- and electricity-driven catalytic methods offer green alternatives to traditional thermal reactions. Photoredox catalysis could enable novel transformations of this compound under mild conditions. For instance, it could facilitate radical additions across the alkyne or the functionalization of the adjacent C-H bonds.

Bifunctional Catalysis: The design of catalysts that can activate both the hydroxyl and ethynyl (B1212043) groups simultaneously could lead to powerful and atom-economical transformations. mdpi.com For example, a bifunctional catalyst could orchestrate an intramolecular cyclization or facilitate a tandem reaction with another substrate, rapidly increasing molecular complexity.

Advanced Spectroscopic Techniques for in situ Analysis

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ analysis) will be invaluable.

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed kinetic data and help identify transient intermediates in reactions involving this compound. nih.gov This information is critical for elucidating reaction pathways and optimizing catalyst performance.

Operando Spectroscopy: In the context of heterogeneous catalysis, operando techniques (e.g., DRIFTS, XAS) allow for the characterization of the catalyst under actual reaction conditions. This can reveal crucial information about the active state of the catalyst and the nature of surface-adsorbed species, guiding the design of more efficient and robust catalytic systems.

Mass Spectrometry Techniques: The development of advanced ionization techniques in mass spectrometry, such as electrospray ionization (ESI-MS), can aid in the rapid detection and characterization of products and intermediates directly from reaction mixtures, even at very low concentrations. mdpi.com

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental work with computational modeling provides a powerful paradigm for modern chemical research. This synergy can accelerate the discovery and optimization of processes involving this compound.

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the feasibility of proposed reaction pathways, calculate activation barriers, and predict the stereochemical outcome of reactions. This can help in prioritizing experimental efforts and in understanding unexpected results.

Catalyst Design: Computational screening can be used to design new ligands for metal catalysts or to predict the catalytic activity of novel organocatalysts for specific transformations of this compound. This rational, in silico approach can significantly reduce the experimental workload required for catalyst development.

Spectroscopic Characterization: Computational methods are also essential for interpreting complex spectroscopic data. For instance, calculating theoretical NMR chemical shifts or IR vibrational frequencies can aid in the structural elucidation of new compounds derived from this compound.

Role of this compound in Materials Science and Polymer Chemistry

The rigid, propargyl-like structure of the ethynyl group makes this compound an attractive monomer or building block for the synthesis of novel polymers and materials. youtube.comebsco.com

Monomer for Advanced Polymers: The terminal alkyne can participate in various polymerization reactions, including alkyne metathesis and click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This could lead to the synthesis of novel polymers with well-defined structures and properties. mdpi.com The cyclopentanol (B49286) moiety could impart specific thermal or mechanical properties to the resulting polymer.

Cross-linking Agent: Due to its bifunctionality, this compound could be used as a cross-linking agent to create robust polymer networks. The hydroxyl group could be incorporated into a polyester (B1180765) or polyurethane backbone, while the pendant alkyne groups could be subsequently cross-linked to enhance the material's strength, thermal stability, or chemical resistance.

Functional Materials: The alkyne group can be readily functionalized post-polymerization, allowing for the creation of functional materials. For example, polymers containing the this compound unit could be modified with fluorescent dyes, bioactive molecules, or moieties that enhance their conductivity or optical properties for applications in sensors, drug delivery, or electronics.

Application in Green Chemistry Principles

The inherent reactivity of this compound can be harnessed to develop synthetic processes that align with the principles of green chemistry. chemijournal.comresearchgate.net

Atom Economy: Cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, are classic examples of atom-economical reactions where all the atoms of the reactants are incorporated into the product. wikipedia.orgfiveable.meuchicago.edu The ethynyl group of this compound is an excellent dienophile or dipolarophile for such transformations, enabling the efficient construction of complex cyclic systems with minimal waste.

Use of Greener Solvents: Future research will focus on performing reactions with this compound in environmentally benign solvents like water, supercritical CO₂, or bio-based solvents. nih.gov The development of catalysts and reaction conditions that are compatible with these solvents is a key research goal.

Catalytic Efficiency: The use of highly efficient and recyclable catalysts minimizes waste and energy consumption. Research into heterogenizing homogeneous catalysts used for this compound transformations will be important for improving the sustainability of synthetic processes.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.